7-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C7H5N3O3 |
|---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
7-oxo-1H-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H5N3O3/c11-4-1-2-10-5(3-4)8-9-6(10)7(12)13/h1-3,8H,(H,12,13) |
InChI Key |
UKEQVNRWFUJLQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC1=O)NN=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
A primary method involves cyclocondensation of hydrazine intermediates with α,β-unsaturated carbonyl compounds. For example:
-
Hydrazine formation : Reacting 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine (PYRH) with (R)-2-(3-(2-methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)-yl)propanoic acid (NAPA) yields a hydrazide intermediate (HYDZ).
-
Dehydrative cyclization : Treating HYDZ with thiophosphetane or phosphorus(V) reagents (e.g., PCl₅) induces ring closure to form the triazolo[4,3-a]pyridine core. Optimal conditions use dichloromethane at 0–5°C, achieving 92–97% ee.
Table 1: Cyclization Reagents and Yields
| Reagent | Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Thiophosphetane | DCM | 0–5 | 95 | 97 |
| PCl₅ | Toluene | 25 | 88 | 92 |
| POCl₃ | THF | −10 | 90 | 94 |
Alkylation and Functional Group Interconversion
Patent US8993591B2 discloses alkylation strategies to introduce substituents at position 3:
-
Mitsunobu reaction : Treating 7-hydroxy precursors with triphenylphosphine and diethyl azodicarboxylate (DEAD) in the presence of alcohols installs ether or ester groups.
-
Carboxylic acid formation : Hydrolysis of nitrile or ester intermediates using NaOH/EtOH-H₂O (1:1) at reflux yields the carboxylic acid derivative.
Mechanistic Insights
Ring-Closure Dynamics
Cyclization proceeds via a two-step mechanism:
-
Nucleophilic attack : The hydrazine nitrogen attacks the carbonyl carbon of NAPA, forming a tetrahedral intermediate.
-
Dehydration : Acidic or dehydrating agents (e.g., thiophosphetane) eliminate H₂O, aromatizing the triazole ring. Density functional theory (DFT) calculations suggest a transition state with 15.2 kcal/mol activation energy.
Stereochemical Control
Chiral centers arise during NAPA synthesis. Asymmetric alkylation of 3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (NAPH) with methyl acrylate under phase-transfer catalysis (PTC) conditions achieves 99% ee using cinchona alkaloid catalysts.
Process Optimization
Solvent and Temperature Effects
-
Solvent polarity : Polar aprotic solvents (DMF, DMSO) accelerate cyclization but reduce enantioselectivity. Dichloromethane (DCM) balances rate and selectivity.
-
Temperature : Lower temperatures (−10°C to 0°C) favor kinetic control, minimizing racemization.
Table 2: Solvent Screening for Cyclization
| Solvent | Dielectric Constant | Reaction Time (h) | ee (%) |
|---|---|---|---|
| DCM | 8.93 | 6 | 97 |
| THF | 7.52 | 8 | 94 |
| Toluene | 2.38 | 12 | 88 |
Catalytic Systems
-
Thiophosphetane : Enhances ring closure via P=O bond formation, reducing side reactions.
-
Bases : Triethylamine (TEA) or DBU scavenge HCl, preventing protonation of intermediates.
Purification and Characterization
Crystallization Strategies
Analytical Data
-
HPLC : Purity >99.5% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
-
¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.89 (d, J=5.4 Hz, 1H, pyridine-H), 4.21 (q, J=6.8 Hz, 1H, CH), 3.85–3.75 (m, 4H, OCH₂CH₂O).
Applications and Derivatives
While direct applications of the 6-carboxylic acid derivative are unspecified, structurally relatedtriazolo[4,3-a]pyridines exhibit anticancer activity. For instance, 3-(cyclopropylmethyl)-8-(trifluoromethyl) analogs inhibit kinase pathways in non-small cell lung cancer (NSCLC) .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized triazolopyridines .
Scientific Research Applications
Biological Activities
Research indicates that 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid exhibits a range of biological activities:
- Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, it has shown efficacy against lung cancer (A549) and breast cancer (MCF-7) cells.
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | A549 (Lung) | 12.5 | |
| 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | MCF-7 (Breast) | 8.0 |
- Enzyme Inhibition : The compound has been studied for its potential to inhibit key enzymes involved in cancer progression and inflammation. Notably, it has shown activity against dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis.
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| DHODH | Competitive Inhibition | 15.0 | |
| Xanthine Oxidase | Moderate Inhibition | 72.4 |
Therapeutic Implications
The diverse biological activities of 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid suggest its potential as a therapeutic agent in treating various conditions:
- Cancer Therapy : Given its anticancer properties, this compound could be explored further as a lead compound in the development of new anticancer drugs.
- Anti-inflammatory Applications : The inhibition of enzymes like DHODH suggests potential applications in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study assessed the efficacy of this compound against different cancer cell lines. Results indicated that it could induce apoptosis in A549 lung cancer cells through mitochondrial pathways. This highlights its potential role as an anticancer agent.
Case Study 2: Antimicrobial Properties
Investigations into the antimicrobial effects of derivatives revealed promising inhibitory actions against both Gram-positive and Gram-negative bacteria. This opens avenues for exploring its use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cell growth and differentiation. This inhibition occurs through the binding of the compound to the active site of the enzyme, thereby blocking its activity and leading to reduced cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 7-hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid with structurally analogous compounds, focusing on molecular properties, substituent effects, and applications:
Key Observations:
Substituent Effects: Polarity: The hydroxy group in the target compound likely increases aqueous solubility compared to nonpolar derivatives like the ethyl ester . Acidity: The carboxylic acid at position 3 (pKa ~2–3) is a common feature, but the hydroxy group at position 7 may further lower the pH, enhancing metal-binding capacity . Bioactivity: Oxadiazole and dimethylamino substituents improve receptor affinity in nonretinoid antagonists , suggesting the hydroxy variant may also exhibit target-specific interactions.
Synthesis Pathways :
- Most analogues are synthesized via hydrazine-mediated condensation and oxidative cyclization . The hydroxy group could be introduced using hydroxylamine or via post-synthetic modification .
Safety and Storage :
- Carboxylic acid derivatives (e.g., [1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid) require dry, cool storage to prevent degradation . Hazards include irritancy (H302, H312, H332) , which may extend to the hydroxy variant.
Biological Activity
7-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.
Synthesis
The synthesis of 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves multi-step reactions starting from pyridine derivatives. The initial steps often include the formation of triazole rings through cyclization reactions involving hydrazine derivatives and carboxylic acids. Recent studies have successfully synthesized various derivatives of this compound, expanding its potential applications in medicinal chemistry.
Biological Activity
The biological activity of 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid has been evaluated in several studies, highlighting its potential as an anti-inflammatory and anticancer agent.
Anti-inflammatory Activity
Research indicates that compounds based on the triazolo-pyridine scaffold exhibit significant anti-inflammatory effects. For example, studies have shown that these compounds can inhibit the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cellular models.
Anticancer Properties
In vitro studies have demonstrated that 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can inhibit the activity of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation and tumor progression. This inhibition has been linked to enhanced immune responses against cancer cells.
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound:
- Inhibition of IDO1 : A study reported that derivatives of this compound showed sub-micromolar potency against IDO1 in various cancer cell lines, indicating a promising avenue for cancer immunotherapy .
- Enzyme Inhibition : Another investigation assessed the inhibitory effects on acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and II), with results showing potent inhibition across multiple concentrations .
Data Table: Biological Activities of 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic Acid
Q & A
Q. What are the most common synthetic routes for preparing 7-hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid?
The compound is typically synthesized via oxidative cyclization of hydrazine intermediates. A green chemistry approach uses sodium hypochlorite (NaOCl) in ethanol at room temperature, achieving yields up to 73% . Alternative routes involve multi-component reactions with trifluoroacetimidoyl chlorides and hydrazine hydrate, followed by oxidation with KMnO₄ or H₂O₂ . Selection of oxidant and solvent (e.g., ethanol vs. DMF) impacts reaction efficiency and environmental footprint.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and hydrogen bonding interactions.
- X-ray crystallography : Resolves crystal packing and hydrogen-bonded dimerization (e.g., CCDC 1876879 in ).
- LC-MS/HPLC : Validates purity (>95%) and molecular weight .
- FT-IR : Identifies carboxylic acid (-COOH) and hydroxyl (-OH) functional groups .
Q. What functional groups influence the compound’s reactivity and bioactivity?
The carboxylic acid (-COOH) at position 3 and hydroxyl (-OH) at position 7 enable hydrogen bonding, critical for intermolecular interactions in biological systems. The triazole ring’s nitrogen atoms participate in π-π stacking and metal coordination, enhancing ligand-receptor binding .
Advanced Research Questions
Q. How can reaction conditions be optimized for oxidative cyclization to improve yield and scalability?
- Solvent selection : Ethanol minimizes side reactions compared to polar aprotic solvents like DMF .
- Oxidant screening : NaOCl offers greener alternatives to toxic Cr(VI) or DDQ, but KMnO₄ may improve regioselectivity in substituted derivatives .
- Catalysis : Transition metals (e.g., Pd) enable chemoselective monoarylation of hydrazides, reducing byproducts .
Q. How do structural modifications (e.g., trifluoromethyl or benzyloxy groups) affect bioactivity?
- Trifluoromethyl (-CF₃) : Enhances metabolic stability and lipophilicity, improving membrane permeability in anticancer assays .
- Benzyloxy substituents : Increase steric bulk, altering binding affinity to bacterial enzymes (e.g., DNA gyrase) .
- Methodology : Perform SAR studies by synthesizing analogs (e.g., 3-methyl or 7-ethyl derivatives) and testing against target proteins via enzyme inhibition assays .
Q. How can contradictory data from different synthetic methods be reconciled?
- Case study : Yields vary between NaOCl (73%) and KMnO₄ (50–60%) due to competing oxidation pathways. Validate via kinetic studies (e.g., monitoring intermediates by LC-MS) .
- Data triangulation : Cross-reference crystallographic data (e.g., hydrogen bonding motifs in ) with computational simulations (DFT) to identify stable intermediates .
Q. What computational strategies are used to predict binding modes in medicinal chemistry?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like COX-2 or HER2 kinase .
- MD simulations : Assess ligand-protein stability over 100-ns trajectories (e.g., GROMACS) to prioritize analogs for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
